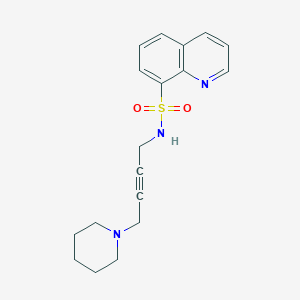

N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide

Description

Propriétés

IUPAC Name |

N-(4-piperidin-1-ylbut-2-ynyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-24(23,17-10-6-8-16-9-7-11-19-18(16)17)20-12-2-5-15-21-13-3-1-4-14-21/h6-11,20H,1,3-4,12-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLASLZRSOSWRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperidine derivative: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

Alkyne addition: The but-2-yn-1-yl group is introduced via alkyne addition reactions, often using reagents like alkynyl halides.

Quinoline ring formation: The quinoline ring is constructed through cyclization reactions involving aniline derivatives and carbonyl compounds.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of quinoline and sulfonamide exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. A study demonstrated that specific derivatives displayed minimum inhibitory concentrations (MICs) ranging from 250 μM to 20.85 μM, indicating effective antibacterial activity compared to standard drugs like kanamycin .

2.2 Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide has shown effectiveness against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxicity against lung carcinoma cells with IC50 values as low as 0.041 µM . This suggests that modifications to the quinoline structure could enhance anticancer activity.

Case Studies

3.1 Study on Antihistaminic Activity

A series of quinoline-based sulfonamides, including N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide, were evaluated for their antihistaminic properties. These compounds were designed as selective human H1 histamine receptor antagonists, showing long-lasting effects suitable for once-daily dosing regimens . The study highlighted the importance of structural modifications in enhancing receptor selectivity and potency.

3.2 Multicomponent Synthesis Applications

The compound was synthesized using multicomponent reactions that allow for the efficient creation of complex molecules with varied biological activities. This approach not only streamlines the synthesis process but also opens avenues for discovering new therapeutic agents . The synthesized products were screened for their antibacterial effects using methods such as disk diffusion, yielding significant results against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Quinoline Derivatives

Table 2: Cytotoxicity Studies on Cancer Cell Lines

Mécanisme D'action

The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparaison Avec Des Composés Similaires

Structural Analog 1: N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (CAS 1260075-17-9)

Key Features :

- Core: Quinoline-8-sulfonamide.

- Linker : Carbonyl-phenyl group.

- Substituent : Cyclopropylmethyl-piperazine.

- Molecular Weight : ~465.5 g/mol (calculated).

Synthesis: Prepared via multi-step reactions involving 1-(cyclopropylmethyl)piperazine dihydrochloride, with yields optimized using solvents like N,N-dimethylacetamide and ethanol . Salt Forms: Hydrochloride, phosphate, maleate, and others, confirmed by XRPD and thermal analysis (TGA/DSC) . Stability: Crystalline forms exhibit high purity and thermal stability, critical for pharmaceutical formulation .

Comparison :

- The cyclopropylmethyl group may enhance metabolic stability compared to the target compound’s piperidine-butynyl chain.

- The phenyl-carbonyl linker likely increases hydrophobicity versus the alkyne spacer in the target compound.

Structural Analog 2: 8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline (CAS 305373-03-9)

Key Features :

Comparison :

- Lower molecular weight (290.38 vs. ~350 g/mol for the target) may improve solubility but reduce target affinity.

Structural Analog 3: 1-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]

Key Features :

Comparison :

- The spiro architecture introduces steric hindrance absent in the target compound.

- Acylated derivatives exhibit solid or oily states, whereas the target’s alkyne linker may favor crystalline forms.

Research Implications

- Synthetic Complexity : The target compound’s alkyne linker may require specialized catalysts (e.g., copper for click chemistry), contrasting with the straightforward acylation in spiro derivatives .

- Physical Properties : ’s crystalline salt forms highlight strategies to improve the target’s stability and solubility .

Activité Biologique

N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline ring system substituted with a sulfonamide group and a piperidine moiety , which are key to its biological activities. The structural formula can be represented as follows:

Primary Targets

N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide has been primarily studied for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Similar compounds have demonstrated significant inhibition of bacterial growth, suggesting that this compound may also act through similar pathways.

Mode of Action

The mode of action involves interference with specific biochemical pathways essential for the survival of pathogenic bacteria. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase , crucial in folate synthesis, thereby exerting its antimicrobial effects.

Antimicrobial Activity

A comparative analysis of the antimicrobial activity of N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide with other compounds is shown in Table 1.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide | 0.5 | 1.0 | Antitubercular |

| Compound A | 0.22 | 0.5 | Antibacterial |

| Compound B | 0.75 | 1.5 | Antifungal |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antimicrobial Efficacy : A study demonstrated that similar quinoline derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with significant inhibition zones observed .

- Synergistic Effects : In combination studies, N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide showed synergistic effects when used alongside traditional antibiotics like ciprofloxacin, reducing their MIC values significantly .

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in bacterial metabolism, with IC50 values demonstrating potent activity against targets such as DNA gyrase and dihydrofolate reductase .

Comparison with Similar Compounds

The unique structural features of N-(4-(piperidin-1-yl)but-2-yn-1-y)quinoline-8-sulfonamide allow it to exhibit distinct biological activities compared to other known compounds:

| Compound Name | Activity Type | Key Features |

|---|---|---|

| Linagliptin | DPP-IV Inhibitor | Used in diabetes treatment |

| Imidazole Derivatives | Antibacterial | Broad range of biological activities |

| N-(4-(piperidin-1-yl)but-2-yn-1-y)quinoline-8-sulfonamide | Antitubercular | Unique quinoline-sulfonamide structure |

Q & A

Q. What are the optimized synthetic routes for N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, including:

- Step 1 : Coupling of quinoline-8-sulfonyl chloride with a piperidine-containing alkyne intermediate using polar aprotic solvents (e.g., N,N-dimethylacetamide) under reflux (80–100°C) for 12–24 hours .

- Step 2 : Salt formation (e.g., hydrochloride, phosphate) via acid-base reactions in ethanol/water mixtures, achieving >85% purity after recrystallization .

Q. Key variables :

Q. How can crystallinity and purity be validated for this compound?

- XRPD (X-ray Powder Diffraction) : Identifies crystalline forms (e.g., polymorphs) by distinct diffraction peaks (e.g., 2θ = 10.5°, 15.2°, 20.8°) .

- Thermal Analysis : TGA/DSC confirms thermal stability (decomposition >200°C) and melting points (e.g., 180–185°C for hydrochloride salt) .

- HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What structural features contribute to its pyruvate kinase activation, and how can SAR studies be designed?

Q. How do polymorphic forms (e.g., Forms I, II) affect bioavailability and stability?

- Form I : Higher aqueous solubility (0.5 mg/mL) but hygroscopic, requiring desiccant storage.

- Form II : Lower solubility (0.2 mg/mL) but improved stability under accelerated conditions (40°C/75% RH for 6 months) .

- Method : Screen polymorphs using solvent-antisolvent crystallization (e.g., acetone/water) .

Q. How can contradictory data on solvent-dependent reactivity be resolved?

- Issue : Discrepancies in sulfonamide coupling efficiency (e.g., 70% yield in DMF vs. 45% in THF) .

- Resolution :

Methodological Considerations

Q. What strategies minimize byproducts during scale-up synthesis?

Q. How can computational tools predict metabolic pathways?

- In silico models :

Data Contradiction Analysis

Q. Why do biological assays report varying IC50 values for PK activation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.